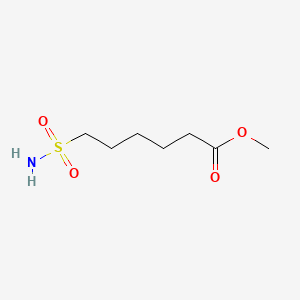

Methyl 6-sulfamoylhexanoate

Description

H14O2S. Its CAS number is 20756-86-9 . This compound features a sulfamoyl group (SO2NH2) attached to a hexanoic acid derivative.

Properties

IUPAC Name |

methyl 6-sulfamoylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVKCMGMESHUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes:: The synthesis of methyl 6-sulfamoylhexanoate involves introducing the sulfamoyl group onto the hexanoic acid backbone. While specific synthetic routes may vary, a common approach is the reaction between hexanoic acid and a sulfamoyl chloride derivative. The reaction proceeds as follows:

Hexanoic acid+Sulfamoyl chloride→Methyl 6-sulfamoylhexanoate

Reaction Conditions::- The reaction typically occurs under anhydrous conditions.

- Catalysts or reagents such as triethylamine (Et3N) may facilitate the reaction.

Industrial Production:: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.

Chemical Reactions Analysis

Methyl 6-sulfamoylhexanoate can participate in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the sulfamoyl group.

Reduction Reactions: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the thiol group (SH) could lead to the corresponding disulfide.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

- Used as a building block in organic synthesis.

- May serve as a precursor for other functionalized compounds.

- Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).

- May be relevant in drug discovery due to its unique structure.

- Limited information exists on industrial applications, but it could find use in specialty chemicals.

Mechanism of Action

The exact mechanism by which methyl 6-sulfamoylhexanoate exerts its effects remains an area of research. its sulfamoyl group suggests potential interactions with enzymes or receptors.

Comparison with Similar Compounds

While methyl 6-sulfamoylhexanoate is relatively less studied, it shares similarities with other sulfamoyl-containing compounds. Further research is needed to explore its distinct properties and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-sulfamoylhexanoate, and what analytical techniques are used to confirm its structure?

- Methodological Answer : this compound is typically synthesized via esterification of 6-sulfamoylhexanoic acid with methanol under acid catalysis, followed by purification via column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to verify the ester and sulfonamide functional groups. Ensure spectral data aligns with calculated values for key protons and carbons (e.g., ester methyl group at ~3.6 ppm in ¹H NMR) . Detailed experimental protocols should follow guidelines for reproducibility, including reagent purity and reaction monitoring .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry environment in sealed containers to prevent moisture absorption or degradation. Refer to OSHA-compliant safety data sheets (SDS) for spill management (e.g., absorb with inert material) and first-aid measures (e.g., rinse eyes with water for 15 minutes if exposed) .

Q. How is the purity of this compound typically assessed, and what thresholds are considered acceptable for research use?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (e.g., ≥95% purity for most studies) or gas chromatography (GC) for volatile derivatives. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. Thresholds depend on the application: ≥98% for pharmacological assays, ≥95% for preliminary synthetic studies .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer : Employ design of experiments (DOE) to test variables like catalyst type (e.g., H₂SO₄ vs. TsOH), solvent polarity, and temperature. Use response surface methodology (RSM) to model interactions between factors. For example, elevated temperatures (60–80°C) may improve esterification kinetics but risk side reactions. Validate optimal conditions with triplicate runs and compare yields via ANOVA .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in high-throughput screens, ensuring α < 0.05 for significance. Report confidence intervals and use tools like GraphPad Prism for dose-response curve fitting .

Q. How should discrepancies in NMR spectral data for this compound be investigated and resolved?

- Methodological Answer : Confirm solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆) and check for residual protons or impurities. Cross-validate with alternative techniques like X-ray crystallography or 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a missing sulfonamide proton peak may indicate hygroscopic degradation, requiring re-synthesis under anhydrous conditions .

Q. What strategies ensure the reproducibility of this compound synthesis across different laboratory settings?

- Methodological Answer : Standardize protocols using IUPAC nomenclature and detailed step-by-step procedures (e.g., molar ratios, stirring rates). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials and validate batches via inter-laboratory comparisons. Address variability by pre-testing reagent lots and documenting environmental conditions (e.g., humidity) .

Data Interpretation and Conflict Resolution

Q. How can conflicting bioactivity results for this compound in different cell lines be systematically addressed?

- Methodological Answer : Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Use Western blotting or qPCR to verify pathway modulation. Control for cell line-specific factors (e.g., expression levels of metabolizing enzymes) and report data with standard deviations from ≥3 independent experiments .

Q. What steps should be taken if computational modeling predictions for this compound’s binding affinity contradict experimental results?

- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) in molecular dynamics simulations. Compare docking scores across multiple software (e.g., AutoDock, Schrödinger) and validate with mutagenesis studies. Discrepancies may arise from protonation state errors or flexible binding pockets not captured in rigid docking .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.